6-Methoxy-2,2-dimethyl-1,3-dihydroinden-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GNE-140 is a potent inhibitor of lactate dehydrogenase A (LDHA) and lactate dehydrogenase B (LDHB), enzymes involved in the metabolic pathway of glycolysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GNE-140 involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Core Structure: The core structure of GNE-140 is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions.
Purification: The final compound is purified using chromatographic techniques to achieve high purity.
Industrial Production Methods
Industrial production of GNE-140 follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent are optimized for scalability.
Use of Catalysts: Catalysts are employed to increase the efficiency and yield of the reactions.
Automated Processes: Automated synthesis and purification processes are used to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
GNE-140 undergoes various chemical reactions, including:
Oxidation: GNE-140 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the compound.
Substitution: Substitution reactions are commonly used to introduce or modify functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of GNE-140, which are used for further studies and applications.
Scientific Research Applications
GNE-140 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study enzyme inhibition and metabolic pathways.
Biology: Employed in cellular studies to understand the role of LDHA and LDHB in cellular metabolism.
Medicine: Investigated for its potential in cancer therapy, particularly in targeting cancer cell metabolism.
Industry: Utilized in the development of new therapeutic agents and diagnostic tools.
Mechanism of Action
GNE-140 exerts its effects by inhibiting the activity of lactate dehydrogenase A and lactate dehydrogenase B. These enzymes play a crucial role in the conversion of pyruvate to lactate in the glycolytic pathway. By inhibiting these enzymes, GNE-140 disrupts the metabolic processes of cancer cells, leading to reduced proliferation and increased apoptosis .
Comparison with Similar Compounds
Similar Compounds
FX11: Another LDHA inhibitor with similar applications in cancer research.
Galloflavin: Inhibits both LDHA and LDHB but with different potency and selectivity.
NCI-737: A potent LDHA inhibitor with distinct structural features.
Uniqueness of GNE-140
GNE-140 is unique due to its high potency and selectivity for LDHA and LDHB. It has an IC50 value of 3 nM for LDHA and 5 nM for LDHB, making it significantly more potent than its S-enantiomer and other similar compounds .
If you have any more questions or need further details, feel free to ask!
Properties
CAS No. |
165072-41-3 |
---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
6-methoxy-2,2-dimethyl-1,3-dihydroinden-1-ol |
InChI |
InChI=1S/C12H16O2/c1-12(2)7-8-4-5-9(14-3)6-10(8)11(12)13/h4-6,11,13H,7H2,1-3H3 |
InChI Key |
SFMNWJYYJUYIIW-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C1O)C=C(C=C2)OC)C |
Canonical SMILES |
CC1(CC2=C(C1O)C=C(C=C2)OC)C |
Synonyms |
2,3-DIHYDRO-2,2-DIMETHYL-6-METHOXY-1H-INDEN-1-OL |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.